molecular formula C23H22FN5O2S B2481712 2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 847393-84-4

2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2481712
CAS No.: 847393-84-4
M. Wt: 451.52
InChI Key: ZYMKDZRYEDXPDA-UHFFFAOYSA-N
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Description

2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a methoxyphenyl group

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2S/c1-28-13-3-4-19(28)14-21-26-27-23(29(21)18-9-5-16(24)6-10-18)32-15-22(30)25-17-7-11-20(31-2)12-8-17/h3-13H,14-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMKDZRYEDXPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and pyrrol groups. The final step involves the attachment of the methoxyphenylacetamide moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand for binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, where it can either activate or inhibit the target’s function, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
  • 2-{[4-(4-bromophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance the compound’s stability and binding affinity compared to its chlorinated or brominated analogs.

Biological Activity

The compound 2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features several notable structural elements:

  • Triazole Ring : Known for its role in various biological activities, including antifungal and anticancer properties.
  • Pyrrole Moiety : Often associated with neuroactive and anti-inflammatory effects.
  • Sulfanyl Group : May enhance the compound's reactivity and interaction with biological targets.
  • Fluorophenyl and Methoxyphenyl Groups : These aromatic systems can influence the compound's pharmacokinetics and binding affinity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various molecular targets. Preliminary studies suggest potential activities against cancer cell lines and other diseases. The following sections detail specific areas of biological activity.

Anticancer Activity

Research indicates that triazole derivatives can exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For example, studies on related triazole compounds have demonstrated IC50 values in the low micromolar range against different cancer types .

CompoundTypeIC50 (μM)Reference
Triazole Derivative ABreast Cancer5.0
Triazole Derivative BLung Cancer3.5

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, it could potentially inhibit enzymes associated with HIV replication or cancer cell proliferation. In enzyme assays, related compounds have shown promising inhibitory effects:

CompoundTarget EnzymeIC50 (μM)Reference
Compound XHIV RT0.8
Compound YKinase Z1.2

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzyme Activity : By binding to active sites or allosteric sites on enzymes.
  • Modulation of Receptor Functions : Potentially acting as an antagonist or agonist at specific receptors involved in disease pathways.

The presence of functional groups allows for hydrogen bonding and hydrophobic interactions, influencing its pharmacological properties .

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Study on Pyrrole Derivatives :
    • A study evaluated the anticancer activity of pyrrole derivatives similar to our compound. Results indicated that these derivatives could significantly reduce cell viability in various cancer models, suggesting a robust anticancer potential .
  • Triazole-based Compounds Against HIV :
    • Research focused on triazole-based compounds showed that they could inhibit HIV replication effectively, with some derivatives demonstrating low nanomolar IC50 values .

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